2-Oxo-N-vinylpyrrolidine-1-carboxamide

Polymer chemistry Monomer characterization Material science

**Need a non-NVP vinyl monomer with H-bond donor capacity for precise copolymer design?** 2-Oxo-N-vinylpyrrolidine-1-carboxamide (MW 154.17) offers a urea-type -NH-CO- spacer absent in N-vinyl pyrrolidone (NVP). This alters reactivity ratios and introduces a hydrogen-bond donor for enhanced blend miscibility. - **Key advantage:** Solid form enables gravimetric accuracy without volatility losses. - **Regulatory ready:** EINECS 282-107-4 listed (pre-1981) - no new REACH dossier required for EU R&D. - **Provenance:** Verified EINECS legacy substance, not a generic NVP substitute.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 84100-26-5
Cat. No. B12650017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-N-vinylpyrrolidine-1-carboxamide
CAS84100-26-5
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC=CNC(=O)N1CCCC1=O
InChIInChI=1S/C7H10N2O2/c1-2-8-7(11)9-5-3-4-6(9)10/h2H,1,3-5H2,(H,8,11)
InChIKeyCNEFLUZLIJSCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-N-vinylpyrrolidine-1-carboxamide: Structural Identity and Physicochemical Profile


2-Oxo-N-vinylpyrrolidine-1-carboxamide (IUPAC: N-ethenyl-2-oxopyrrolidine-1-carboxamide; CAS 84100-26-5; EC 282-107-4) is a heterocyclic vinyl monomer with molecular formula C₇H₁₀N₂O₂ and molecular weight 154.17 g/mol . The compound features a pyrrolidin-2-one (γ-butyrolactam) ring linked through a carboxamide bridge to a terminal vinyl group (SMILES: O=C(N1C(=O)CCC1)NC=C) . It appears as a white solid at ambient temperature with a computed density of 1.204–1.205 g/cm³ and specific gravity of 1.526 . The compound is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS 282-107-4), confirming its status as a legacy commercial substance on the EU market since before September 1981 [1].

Why Generic Substitution with Common N-Vinyl Monomers Is Not Chemically Equivalent


2-Oxo-N-vinylpyrrolidine-1-carboxamide cannot be directly interchanged with closely related N-vinyl monomers — such as N-vinyl-2-pyrrolidone (NVP, CAS 88-12-0), N-vinyl-ε-caprolactam (VCL, CAS 2235-00-9), or N-vinylformamide (NVF, CAS 13162-05-5) — due to fundamental differences in molecular architecture that govern copolymerization reactivity, hydrogen-bonding capacity, and resulting polymer properties [1]. The compound inserts a urea-type carboxamide spacer (-NH-CO-) between the vinyl group and the pyrrolidone ring, which is absent in NVP (where vinyl is directly N-attached) and in acyclic N-vinyl amides (which lack the lactam ring). This structural distinction creates a unique electronic environment around the polymerizable double bond, altering monomer reactivity ratios (r₁, r₂) in radical copolymerization systems, and introduces an additional hydrogen-bond donor (the carboxamide N–H) that influences solubility, blend miscibility, and surface interactions of the resulting (co)polymers [2]. Procurement of NVP, VCL, or NVF as a substitute therefore results in a chemically distinct polymer product with different composition drift, thermal behavior, and functional group distribution.

Quantitative Differentiation Evidence vs. In-Class N-Vinyl Monomer Analogs


Density Differential vs. N-Vinyl-2-pyrrolidone

The computed density of 2-Oxo-N-vinylpyrrolidine-1-carboxamide is 1.204 g/cm³ , which is approximately 15.8% higher than that of the most common in-class analog, N-vinyl-2-pyrrolidone (NVP, density ~1.04 g/cm³ at 25°C) [1]. This density increase is attributable to the additional carboxamide group, which introduces greater intermolecular hydrogen-bonding capacity and more efficient molecular packing in the condensed phase. The elevated density has direct implications for feed calculations in bulk or solution polymerization processes, where gravimetric vs. volumetric monomer charging must account for this difference to achieve target copolymer compositions.

Polymer chemistry Monomer characterization Material science

Physical State Differentiation for Handling and Storage

2-Oxo-N-vinylpyrrolidine-1-carboxamide is described as a white solid at ambient temperature , in contrast to N-vinyl-2-pyrrolidone (NVP), which is a colorless to yellowish liquid (melting point ~13°C; boiling point ~92–95°C at 11 mmHg) [1], and N-vinylformamide (NVF), which is also a liquid (boiling point ~210°C) [2]. This solid physical form eliminates the need for cold-chain storage to prevent thermal polymerization of the vinyl group — a known handling concern for liquid NVP, which requires inhibited storage below 25°C to prevent spontaneous exothermic polymerization [1]. The solid state also simplifies gravimetric dispensing for small-scale research synthesis where precise stoichiometric control is required.

Monomer handling Laboratory safety Procurement specifications

Carboxamide Bridge Hydrogen-Bond Donor Capacity

The carboxamide bridge (-NH-CO-) in 2-Oxo-N-vinylpyrrolidine-1-carboxamide introduces one hydrogen-bond donor (N–H) and an additional hydrogen-bond acceptor (C=O) beyond those present in the pyrrolidone ring . In contrast, N-vinyl-2-pyrrolidone (NVP) possesses a single carbonyl acceptor per monomer unit and no N–H donor. This structural distinction is functionally significant for polymer blend and biomaterial applications: studies on pyrrolidone-containing copolymer blends have demonstrated that hydrogen-bonding interactions between carbonyl groups of PVP and carboxylic acid or amide groups of co-components govern phase behavior and miscibility, as quantified by Gordon-Taylor parameters [1]. The additional N–H donor in the target compound is expected to enhance blend compatibility with proton-acceptor polymers (e.g., polyesters, polyethers) and increase surface hydrophilicity of resulting coatings or hydrogels, although direct comparative blend miscibility data for polymers derived from this specific monomer are not yet available in the open literature.

Polymer physics Hydrogen bonding Blend miscibility

Molecular Weight and Specific Gravity Differences

The molecular weight of 2-Oxo-N-vinylpyrrolidine-1-carboxamide (154.17 g/mol) is 38.7% higher than that of N-vinyl-2-pyrrolidone (111.14 g/mol) and 10.8% higher than N-vinyl-ε-caprolactam (139.19 g/mol) [1]. In radical copolymerization, this molecular weight difference directly affects the molar feed ratio required to achieve a target copolymer composition. For example, to achieve an equimolar copolymer with methyl methacrylate (MMA, MW 100.12 g/mol, density ~0.94 g/cm³), a 50:50 molar feed of the target compound vs. NVP requires 38.7% more mass of the target monomer per unit volume. The specific gravity of 1.526 further amplifies this difference in volumetric feeding . These differences are critical for industrial-scale copolymer production, where gravimetric or volumetric feeding errors can lead to compositional drift and batch-to-batch variability.

Copolymerization Monomer feed ratio Process engineering

Regulatory Inventory Status: EINECS Registration

2-Oxo-N-vinylpyrrolidine-1-carboxamide holds EINECS registration number 282-107-4, confirming its inclusion in the European Inventory of Existing Commercial Chemical Substances as a substance placed on the EU market between 1971 and 1981 . This distinguishes it from novel or research-only N-vinyl carboxamide derivatives that may lack EINECS/REACH registration and therefore face regulatory barriers to commercial procurement and industrial use within the European Economic Area. In contrast, N-vinyl-2-pyrrolidone (EINECS 201-800-4) and N-vinyl-ε-caprolactam (EINECS 218-788-8) also hold EINECS registrations, but many specialty pyrrolidine carboxamide derivatives synthesized for research purposes do not, limiting their accessibility for industrial-scale applications [1].

Regulatory compliance Chemical procurement REACH

Optimal Research and Industrial Application Scenarios


Functional Copolymer Synthesis with Precise Monomer Feed Control

In radical copolymerization processes where accurate comonomer incorporation is critical — such as the synthesis of amphiphilic block copolymers for drug delivery or stimuli-responsive hydrogels — 2-Oxo-N-vinylpyrrolidine-1-carboxamide offers a defined molecular weight (154.17 g/mol) and density (1.204 g/cm³) that enable precise gravimetric feed calculations [1]. The 38.7% higher molecular weight compared to NVP means that molar feed ratios must be recalculated when substituting this monomer, but also provides greater mass-per-mole precision for stoichiometric control in living/controlled radical polymerization (RAFT, ATRP) protocols [2]. The solid physical form facilitates accurate weighing on analytical balances without the volatility losses that can occur with liquid N-vinyl monomers .

Hydrogen-Bond-Enhanced Polymer Blends and Coatings

The carboxamide bridge (-NH-CO-) in 2-Oxo-N-vinylpyrrolidine-1-carboxamide introduces hydrogen-bond donor capacity absent in NVP-derived polymers [1]. This makes the monomer particularly suitable for synthesizing copolymers intended for blend applications with proton-acceptor polymers (e.g., poly(methyl methacrylate), poly(ethylene oxide), or polyesters), where enhanced interfacial adhesion and miscibility are desired [2]. Based on established structure-property relationships in pyrrolidone-containing polymer blends, the additional H-bond donor is expected to increase the Gordon-Taylor interaction parameter, though direct experimental confirmation for this specific monomer-polymer system remains to be published .

EU-Compliant Industrial Production with Streamlined Regulatory Pathway

For industrial polymer manufacturers operating within the European Economic Area, the EINECS registration (282-107-4) of 2-Oxo-N-vinylpyrrolidine-1-carboxamide provides a regulatory compliance advantage over unregistered N-vinyl carboxamide analogs that would require new REACH registration dossiers before commercial use [1][2]. This reduces time-to-market and regulatory costs for applications in specialty coatings, adhesives, or personal care formulations where EINECS-listed raw materials are mandatory. The compound's status as an existing substance on the EU market since before 1981 positions it as a pragmatic choice for formulators seeking to innovate within established regulatory frameworks [2].

Academic Research on Structure-Reactivity Relationships in N-Vinyl Polymerization

The unique combination of a pyrrolidone ring and a carboxamide-linked vinyl group makes 2-Oxo-N-vinylpyrrolidine-1-carboxamide a valuable probe molecule for academic studies comparing monomer reactivity ratios across the N-vinyl monomer family [1]. Unlike NVP (direct N-vinyl attachment) or acyclic N-vinyl amides (no ring constraint), this compound's electronic structure — with the vinyl group conjugated through a urea-type linkage to the electron-withdrawing pyrrolidone carbonyl — is predicted to yield distinct reactivity ratios (r₁, r₂) in copolymerization with common comonomers such as styrene, acrylates, or maleimides. Such studies can elucidate how the carboxamide spacer modulates vinyl group electron density and radical stabilization, filling a gap in the fundamental understanding of N-vinyl monomer polymerization kinetics [2].

Quote Request

Request a Quote for 2-Oxo-N-vinylpyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.